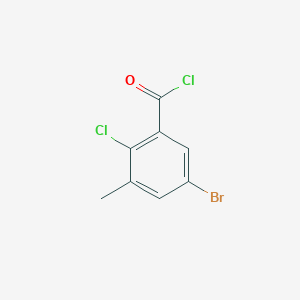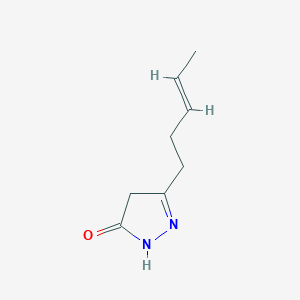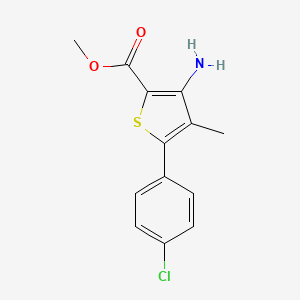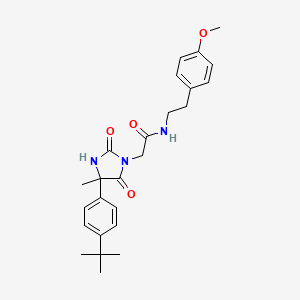
2-(4-(4-(tert-Butyl)phenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl)-N-(4-methoxyphenethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-(4-(tert-Butyl)phenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl)-N-(4-methoxyphenethyl)acetamide is a complex organic compound with a unique structure that includes a tert-butyl group, a phenyl ring, and an imidazolidinone core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(4-(tert-Butyl)phenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl)-N-(4-methoxyphenethyl)acetamide typically involves multiple steps, starting with the preparation of the imidazolidinone core. This can be achieved through the reaction of an appropriate amine with a carbonyl compound under acidic or basic conditions. The tert-butyl group and the phenyl ring are introduced through subsequent alkylation and aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-(4-(tert-Butyl)phenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl)-N-(4-methoxyphenethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of nitro or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
2-(4-(4-(tert-Butyl)phenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl)-N-(4-methoxyphenethyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and other advanced materials
Wirkmechanismus
The mechanism of action of 2-(4-(4-(tert-Butyl)phenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl)-N-(4-methoxyphenethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-tert-Butyl-4-methoxyphenol: Known for its antioxidant properties and used in various industrial applications.
4-tert-Butylphenol: Used in the production of epoxy resins and curing agents.
Uniqueness
2-(4-(4-(tert-Butyl)phenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl)-N-(4-methoxyphenethyl)acetamide is unique due to its imidazolidinone core, which imparts specific chemical and biological properties not found in simpler compounds like 2-tert-Butyl-4-methoxyphenol or 4-tert-Butylphenol. This uniqueness makes it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C25H31N3O4 |
|---|---|
Molekulargewicht |
437.5 g/mol |
IUPAC-Name |
2-[4-(4-tert-butylphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide |
InChI |
InChI=1S/C25H31N3O4/c1-24(2,3)18-8-10-19(11-9-18)25(4)22(30)28(23(31)27-25)16-21(29)26-15-14-17-6-12-20(32-5)13-7-17/h6-13H,14-16H2,1-5H3,(H,26,29)(H,27,31) |
InChI-Schlüssel |
UILRKDAGCWLPEK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(=O)N(C(=O)N1)CC(=O)NCCC2=CC=C(C=C2)OC)C3=CC=C(C=C3)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(Difluoromethyl)benzo[d]oxazole-2-thiol](/img/structure/B12865014.png)
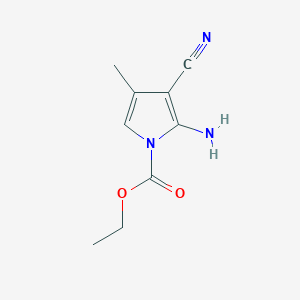

![6-Chloroisoxazolo[4,5-c]pyridine](/img/structure/B12865047.png)
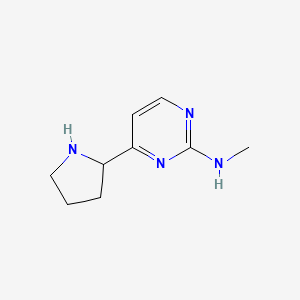
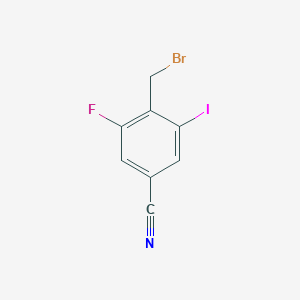
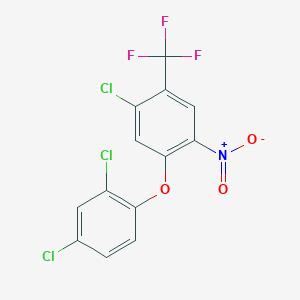
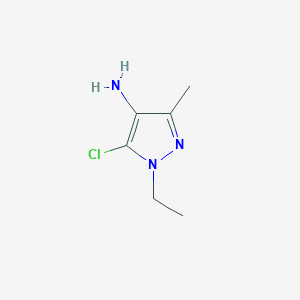
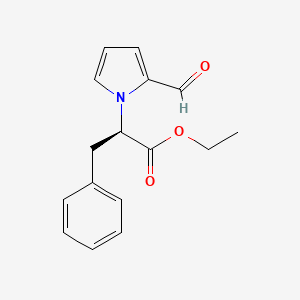
![tert-Butyl (R)-5-(2-amino-3-methoxy-3-oxopropyl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B12865073.png)

